Cas no 35088-84-7 (N-ethyl-4-methoxybenzene-1-sulfonamide)

N-Ethyl-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by its ethyl and methoxy functional groups attached to a benzene ring. This compound exhibits notable stability and solubility in organic solvents, making it suitable for use in synthetic organic chemistry and pharmaceutical intermediates. Its structural features, including the electron-donating methoxy group, can influence reactivity in nucleophilic substitution or coupling reactions. The sulfonamide moiety provides potential for further functionalization, enhancing its utility in drug discovery and material science applications. The compound’s well-defined molecular structure ensures consistent performance in research settings, particularly where precise control over sulfonamide-based reactions is required.
N-ethyl-4-methoxybenzene-1-sulfonamide structure
35088-84-7 structure
Product Name:N-ethyl-4-methoxybenzene-1-sulfonamide
CAS No:35088-84-7
MF:C9H13NO3S
MW:215.269421339035
CID:2124304
PubChem ID:4453230
Update Time:2025-10-24

N-ethyl-4-methoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-N-ethylbenzenesulfonamide
    • N-ethyl-4-methoxybenzene-1-sulfonamide
    • AKOS003837239
    • Benzenesulfonamide, N-ethyl-4-methoxy-
    • N-ethyl-4-methoxy-benzenesulfonamide
    • DTXSID401294991
    • SCHEMBL1619896
    • DOBQHTWQXYCFBO-UHFFFAOYSA-N
    • 35088-84-7
    • DB-295469
    • EN300-1453609
    • N-ethyl-4-methoxybenzenesulfonamide
    • Inchi: 1S/C9H13NO3S/c1-3-10-14(11,12)9-6-4-8(13-2)5-7-9/h4-7,10H,3H2,1-2H3
    • InChI Key: DOBQHTWQXYCFBO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OC)(NCC)(=O)=O

Computed Properties

  • Exact Mass: 215.06161445Da
  • Monoisotopic Mass: 215.06161445Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 63.8Ų

N-ethyl-4-methoxybenzene-1-sulfonamide Pricemore >>

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Additional information on N-ethyl-4-methoxybenzene-1-sulfonamide

N-Ethyl-4-Methoxybenzene-1-Sulfonamide: A Comprehensive Overview

N-Ethyl-4-methoxybenzene-1-sulfonamide, also known by its CAS number 35088-84-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of sulfonamides, which are widely studied for their potential applications in drug development. The structure of N-ethyl-4-methoxybenzene-1-sulfonamide consists of a benzene ring substituted with a methoxy group at the 4-position and a sulfonamide group at the 1-position, with an ethyl group attached to the nitrogen atom of the sulfonamide moiety.

The sulfonamide functional group is known for its versatility in chemical reactions and its ability to form stable bonds with other molecules. In recent studies, researchers have explored the potential of N-ethyl-4-methoxybenzene-1-sulfonamide as a precursor for synthesizing bioactive compounds. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* highlighted its role in the development of novel inhibitors for kinase enzymes, which are critical targets in cancer therapy.

One of the key features of N-ethyl-4-methoxybenzene-1-sulfonamide is its aromaticity, which contributes to its stability and reactivity. The presence of the methoxy group at the para position enhances the electron-donating properties of the benzene ring, making it more susceptible to electrophilic substitution reactions. This characteristic has been exploited in various synthetic pathways to construct complex molecular frameworks.

Recent advancements in computational chemistry have allowed for a deeper understanding of the electronic structure and reactivity of N-Ethyl-4-Methoxybenzene-1-Sulfonamide. Quantum mechanical calculations have revealed that the compound exhibits a unique balance between electron-withdrawing and electron-donating effects, which could be harnessed for designing more efficient catalysts or materials with tailored properties.

In terms of synthesis, N-Ethyl-4-Methoxybenzene-1-Sulfonamide can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. A notable approach involves the reaction of 4-methoxybenzenesulfonyl chloride with ethylamine under specific conditions. This method has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.

The biological activity of N-Ethyl-4-Methoxybenzene-1-Sulfonamide has also been a focal point of research. Studies have shown that this compound exhibits moderate inhibitory effects on certain enzymes, such as carbonic anhydrase and matrix metalloproteinases (MMPs). These findings suggest potential applications in treating conditions like glaucoma and inflammatory diseases.

Furthermore, N-Ethyl-4-Methoxybenzene-1-Sulfonamide has been investigated as a building block for constructing heterocyclic compounds. Its ability to participate in cyclization reactions has led to the discovery of novel bicyclic structures with enhanced pharmacokinetic properties. For example, a 2023 paper in *Organic Letters* reported the synthesis of a series of fused ring systems derived from this compound, demonstrating their improved solubility and bioavailability.

From an environmental perspective, understanding the degradation pathways of N-Ethyl-4-Methoxybenzene-1-Sulfonamide is crucial for assessing its ecological impact. Recent studies have employed advanced analytical techniques, such as high-resolution mass spectrometry and UV-vis spectroscopy, to monitor its breakdown under various environmental conditions. These studies have provided valuable insights into its persistence and biodegradability.

In conclusion, N-Ethyl-4-Methoxybenzene-1-Sulfonamide is a versatile compound with diverse applications in organic synthesis and drug discovery. Its unique chemical properties and reactivity make it an invaluable tool for researchers across multiple disciplines. As ongoing research continues to uncover new aspects of its behavior and utility, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.

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